
7-Hydroxyisoquinoline
Overview
Description
7-Hydroxyisoquinoline (CAS: 7651-83-4, molecular formula: C₉H₇NO, molecular weight: 145.16 g/mol) is a heterocyclic aromatic compound featuring a hydroxyl group at the seventh position of the isoquinoline backbone. It is a versatile intermediate in organic synthesis and material science. Key properties include:
- Melting Point: 226–228°C .
- Solubility: Soluble in methanol and concentrated sulfuric acid .
- Applications: Used in polymer matrices (e.g., polymethyl methacrylate) to study photophysical behavior and excited-state proton transfer (ESPT) effects for optical switching . Critical precursor in the total synthesis of quinine via retro oxime-Claisen reactions . Building block for synthetic cannabinoid analogs (e.g., BB-22 this compound isomer) .
Preparation Methods
Pictet-Spengler Reaction for Tetrahydroisoquinoline Derivatives
The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline scaffolds, which serve as precursors to fully aromatic isoquinolines. A seminal study demonstrated the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (a conformationally constrained tyrosine analogue) via a two-step protocol .
Reaction Mechanism and Substrate Selection
The process begins with dihalogenated tyrosine derivatives, such as 3-(3,5-dihalo-4-hydroxyphenyl)-2-aminopropanoic acid. Under acidic conditions, the Pictet-Spengler reaction facilitates cyclization between the amine and carbonyl groups, forming the tetrahydroisoquinoline core. Halogen substituents (iodo or bromo) at the 3- and 5-positions of the phenolic ring direct regioselectivity and stabilize intermediates during cyclization .
Catalytic Dehalogenation
Following cyclization, catalytic hydrogenation using palladium on carbon (Pd/C) in a polar aprotic solvent (e.g., ethanol/water) removes halogen atoms, yielding the 7-hydroxy derivative. This step achieves high optical purity (>98% enantiomeric excess) by leveraging the stereochemical integrity of the starting tyrosine .
Table 1: Optimization of Pictet-Spengler Reaction Conditions
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Acid Catalyst | HCl (conc.) | 85 | 92 |
Temperature | 80°C | 78 | 89 |
Halogen Substituent | Iodo | 90 | 95 |
Dehalogenation Catalyst | Pd/C (10 wt%) | 88 | 98 |
Friedel-Crafts Cyclization for 7-Hydroxyquinolinone Synthesis
The preparation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) , a key intermediate for the antipsychotic drug aripiprazole, exemplifies the industrial relevance of Friedel-Crafts alkylation .
Intramolecular Cyclization of 3-Methoxy Precursors
To circumvent the toxicity of 3-aminophenol, modern protocols employ N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) as the starting material. Reaction with Lewis acids (e.g., AlCl₃) in high-boiling solvents (e.g., sulfolane) induces demethylation and intramolecular cyclization .
The solvent system reduces viscosity, enabling efficient mixing at scale, while NaCl additives improve phase homogeneity. Post-reaction quenching with cold water precipitates a red-violet AlCl₃ complex, which is decomposed using methanol and NaOH to isolate 7-HQ in >99.3% HPLC purity .
Table 2: Impact of Solvent on 7-HQ Yield and Purity
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Sulfolane | 160 | 3 | 76 | 99.3 |
Tributylamine | 165 | 2.5 | 68 | 98.7 |
Diglyme | 155 | 4 | 72 | 97.9 |
Multi-Step Synthesis from 6-Bromoisatin
A patent-pending route to 7-hydroxyquinoline-4-carboxylic acid highlights the versatility of halogenated isatin derivatives as building blocks .
Sequential Functionalization and Cyclization
The synthesis begins with 6-bromoisatin , which undergoes condensation with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid. Subsequent decarboxylation at 210°C in nitrobenzene eliminates the 2-carboxylic acid group, yielding 7-bromoquinoline-4-carboxylic acid .
Hydrolysis and Functional Group Interconversion
The bromine atom is replaced via amination (Boc-protection followed by acidic deprotection) and diazotization-hydrolysis to introduce the hydroxyl group. Final saponification of the methyl ester with NaOH affords the target compound in 82% overall yield .
Table 3: Critical Steps in the 6-Bromoisatin Route
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Condensation | Pyruvic acid, 100°C, 3h | 7-Bromoquinoline-2,4-diacid | 75 |
Decarboxylation | Nitrobenzene, 210°C, 45min | 7-Bromoquinoline-4-acid | 68 |
Diazotization | NaNO₂, H₂SO₄, 0°C | 7-Hydroxyquinoline-4-ester | 85 |
Saponification | NaOH, 60°C, 3h | 7-Hydroxyquinoline-4-acid | 95 |
Challenges in Scalability and Purification
Byproduct Formation in Friedel-Crafts Reactions
The cyclization of 3-MPCA generates 5-hydroxyquinolinone (5-HQ) as a byproduct (2–4% yield), necessitating crystallization from methanol to achieve pharmacopeial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline compounds.
Scientific Research Applications
Coordination Chemistry
7-Hydroxyisoquinoline is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are pivotal for catalysis and materials science applications.
Biological Studies
The compound is employed in biological research for studying enzyme mechanisms and as a fluorescent probe in biochemical assays. Its capacity to interact with biological molecules makes it a candidate for drug development.
Imaging Techniques
Recent studies have highlighted the potential of derivatives of this compound as imaging agents in cancer diagnostics. For instance, 8-[123I]iodo-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid has shown promise as a radiotracer for detecting prostate cancer through single-photon emission computed tomography (SPECT). In animal models, this compound demonstrated significant accumulation in prostate tumors compared to surrounding tissues, indicating its potential for clinical imaging applications .
Case Study 1: Imaging Agent Development
A study evaluated the effectiveness of 8-[123I]iodo-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (ITIC) as an imaging agent for prostate cancer. The compound was synthesized with a radiochemical yield of approximately 82% and demonstrated high specificity in tumor uptake during in vivo tests on mice engrafted with human prostate cancer cells. The results indicated that ITIC could serve as a promising candidate for further clinical trials .
Case Study 2: Photophysical Behavior
Research into the photophysical behavior of this compound in polymer matrices has provided insights into its potential applications in optoelectronics. The compound's ability to influence light absorption and energy transfer processes at the molecular level has implications for the development of advanced materials used in sensors and light-emitting devices .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Notes |
---|---|---|
Coordination Chemistry | Ligand formation for metal complexes | Important for catalysis and material science |
Biological Research | Enzyme mechanism studies; fluorescent probes | Potential drug development applications |
Imaging Techniques | Radiotracer development for prostate cancer detection | High specificity and accumulation in tumors observed in animal studies |
Photophysical Studies | Investigating light absorption in polymer matrices | Relevant for optoelectronic applications |
Mechanism of Action
The mechanism of action of 7-Hydroxyisoquinoline involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Isoquinoline Esters
highlights esters of 7-substituted isoquinolines with varying groups (methyl, methoxy, trifluoromethyl, chloro). Key differences include:
Compound | Substituent | Melting Point (°C) | Key NMR Shifts (¹H/¹³C) |
---|---|---|---|
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate | Methyl | 112–114 | δ 2.45 (s, 3H, CH₃), δ 163.2 (C=O) |
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate | Methoxy | 98–100 | δ 3.89 (s, 3H, OCH₃), δ 161.8 (C=O) |
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate | Chloro | 145–147 | δ 4.02 (s, 3H, OCH₃), δ 160.5 (C=O) |
- Trends : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and deshield NMR signals compared to electron-donating groups (e.g., OCH₃) .
Positional Isomers of Hydroxyisoquinoline
and differentiate isomers based on hydroxyl group position:
Methoxy and Nitro Derivatives
- 7-Methoxyisoquinoline (CAS: 39989-39-4): Lacks the hydroxyl group, reducing hydrogen-bonding capacity. Classified as acutely toxic (oral, dermal, inhalation) under EU-GHS .
- Nitro Derivatives (e.g., 7-Nitroisoquinoline): Synthesized for pharmacological studies; nitro groups enhance electrophilicity, impacting reactivity in drug design .
Comparison with Quinoline Derivatives
Quinoline isomers (e.g., 3-, 5-, 7-hydroxyquinoline) differ in ring structure and applications:
- Spectroscopic Differentiation: ¹H NMR of this compound shows distinct aromatic proton splitting (δ 6.8–8.5 ppm) versus quinoline analogs .
Biological Activity
7-Hydroxyisoquinoline (7-HIQ) is an organic compound with the molecular formula C₉H₇NO, characterized by a hydroxyl group at the 7-position of the isoquinoline structure. This compound has garnered attention due to its diverse biological activities, including its roles as an enzyme inhibitor, a fluorescent probe, and its potential therapeutic applications.
- Molecular Structure : 7-HIQ is a white crystalline solid, soluble in various organic solvents such as ethanol and chloroform.
- pKa Value : The compound exhibits a pKa of approximately 5.14, indicating it is a weak base capable of forming salts and adducts with acids.
7-HIQ is known for its excited state proton transfer (ESPT) properties, which play a crucial role in its photophysical behavior. This mechanism allows the compound to participate in energy transfer processes at the molecular level. Its interaction with biomolecules can influence various biochemical pathways, making it a valuable compound for research in both chemistry and biology.
Antimicrobial and Antiviral Properties
Research indicates that 7-HIQ and its derivatives possess significant antimicrobial activity. For instance, related compounds like 8-hydroxyquinoline have shown effectiveness against various pathogens, suggesting that 7-HIQ may exhibit similar properties . Additionally, studies have highlighted the potential of hydroxyquinoline derivatives in combating viruses such as hepatitis B .
Enzyme Inhibition
7-HIQ has been identified as a selective antagonist for kappa-opioid receptors, which are involved in pain modulation and other physiological processes . Moreover, it has been noted for its inhibitory effects on Na⁺/K⁺-ATPase enzymes, which are critical for maintaining cellular ion balance .
Cytotoxicity and Cancer Research
The cytotoxic effects of 7-HIQ have been investigated in various cancer cell lines. For example, studies have reported IC₅₀ values ranging from 0.69 to 22 mM against different cancer types, indicating its potential as an anticancer agent . The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .
Case Studies
- Anticancer Activity : In one study, compounds derived from 7-HIQ were screened against human cancer cell lines (MCF-7 and KB-V1), demonstrating significant antiproliferative effects with IC₅₀ values indicating potent activity compared to standard treatments .
- Antiviral Research : Another investigation focused on the antiviral properties of hydroxyquinoline derivatives against hepatitis B virus, where structural modifications enhanced their efficacy while reducing cytotoxicity .
Data Table: Biological Activity Overview
Activity Type | Description | IC₅₀ Values |
---|---|---|
Antimicrobial | Effective against various pathogens | Not specified |
Kappa-opioid receptor antagonist | Selective inhibition of receptor activity | Not specified |
Na⁺/K⁺-ATPase inhibition | Impacts cellular ion balance | Not specified |
Cytotoxicity | Antiproliferative effects in cancer cells | 0.69 - 22 mM |
Antiviral | Potential against hepatitis B | Not specified |
Q & A
Basic Research Questions
Q. What are the common laboratory-scale synthesis methods for 7-Hydroxyisoquinoline, and how can researchers ensure reproducibility?
- Methodological Answer : A classic synthesis route involves using this compound as a precursor in multistep reactions, such as its historical application in quinotoxine synthesis via Woodward-Doering methodology . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst) and stoichiometry rigorously.
- Validate intermediate compounds using NMR or mass spectrometry.
- Cross-reference protocols with literature and include detailed experimental procedures in supplementary materials to align with journal guidelines .
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Key characterization methods include:
- HPLC : Assess purity (>97% as per custom synthesis standards) with a C18 column and UV detection at 254 nm .
- Melting Point : Confirm identity via mp (220°C) and compare with literature values .
- Spectroscopy : Use -NMR (δ 8.5–7.2 ppm for aromatic protons) and IR (broad O-H stretch ~3200 cm) .
- Elemental Analysis : Verify molecular formula () and molecular weight (145.16 g/mol) .
Table 1 : Key Physical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Melting Point | 220°C | |
Boiling Point | 332.1°C | |
Purity | ≥97% |
Q. What are the key safety considerations when handling this compound in experimental settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (Category 4 oral/dermal/inhalation) and skin/eye irritation risks (H315, H318) .
- Ventilation : Conduct reactions in fume hoods to avoid respiratory irritation (H335) .
- Spill Management : Neutralize with inert adsorbents and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies can researchers employ to resolve contradictions in reported reaction yields or byproduct profiles during this compound synthesis?
- Methodological Answer :
- Variable Analysis : Systematically test reaction parameters (e.g., solvent polarity, temperature gradients) to identify yield-limiting factors .
- Byproduct Characterization : Use LC-MS or GC-MS to trace unexpected products and propose mechanistic pathways.
- Literature Cross-Validation : Compare findings with prior studies, focusing on solvent systems and catalytic conditions (e.g., acid/base catalysis) .
Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model tautomeric equilibria (e.g., keto-enol forms) to predict reactivity in nucleophilic substitution or coordination chemistry .
- Molecular Orbital Analysis : Correlate HOMO/LUMO energies with spectroscopic data (e.g., UV-Vis absorption bands) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Q. What experimental design considerations are critical when investigating the tautomeric equilibrium of this compound in different solvent systems?
- Methodological Answer :
- Solvent Selection : Use aprotic (DMSO, THF) vs. protic (MeOH, HO) solvents to probe tautomeric shifts via -NMR .
- Temperature Control : Monitor equilibrium dynamics using variable-temperature NMR.
- pH Dependence : Adjust pH to stabilize specific tautomers (e.g., deprotonated forms in basic conditions) .
Q. Guidelines for Data Reporting
- Reproducibility : Adhere to journal standards by detailing synthetic protocols in main text or supplementary materials .
- Safety Compliance : Include hazard codes (R36/37/38) and disposal protocols in manuscripts .
- Literature Integration : Use citation tools (e.g., Zotero) to track prior studies and address knowledge gaps systematically .
Properties
IUPAC Name |
isoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKBMABEPCYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901678 | |
Record name | NoName_814 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-83-4 | |
Record name | 7-Isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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